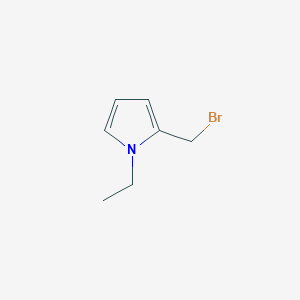
5-Acetyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes an acetyl group at the 5th position and a methyl group at the 6th position on the benzimidazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 5-amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dimethylformamide. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-Acetyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and as a precursor for other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Acetyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one: This compound is a precursor in the synthesis of 5-Acetyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one and shares a similar structure.
5-Acetoacetlamino benzimdazolone: Another related compound with similar chemical properties
Uniqueness
This compound is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67521-01-1 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
5-acetyl-6-methyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-8-9(12-10(14)11-8)4-7(5)6(2)13/h3-4H,1-2H3,(H2,11,12,14) |
InChI-Schlüssel |
PDSDCFHOYULUPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C(=O)C)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)




![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)






